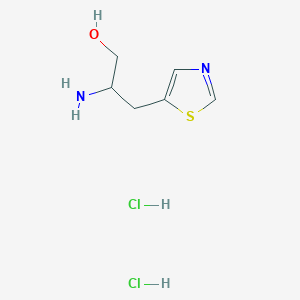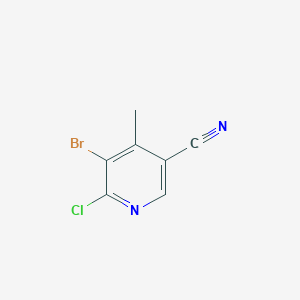
5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile
説明
5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Moreover, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Chemical Reactions Analysis
Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .科学的研究の応用
Computational Analysis and Biological Significance
- Computational Studies and Biological Activity : Computational calculations were performed on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to study its molecular structure, energy, and UV-Vis spectrum. Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were used to evaluate electron density and reactive sites. Additionally, the biological importance of the molecule was investigated through molecular docking with target protein 3CEJ, showing potential as a centromere associated protein inhibitor (Arulaabaranam et al., 2021).
X-ray and Spectroscopic Analyses
- Structural and Optical Properties : Studies on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed its structural features through X-ray, IR, NMR, and electronic spectroscopy. The compound's optical properties were examined via UV–vis absorption and fluorescence spectroscopy, providing insights into its behavior in different solvents (Jukić et al., 2010).
Molecular Dynamics and Drug-Likeness Studies
- Molecular Dynamics and Drug Potential : In a study of dihydrofuran carbonitrile derivatives, the compounds showed compliance with chloro-methyl and bromo-methyl exchange rules. The structures were analyzed using X-ray crystallography, and their global reactivity parameters were assessed, providing insights into their potential as drug-like molecules (Swamy et al., 2020).
Synthesis and Reaction Mechanisms
- Halogen-rich Intermediate Synthesis : The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, offers potential building blocks for medicinal chemistry research. This synthesis demonstrates the versatility of such pyridine derivatives in chemical manipulations (Wu et al., 2022).
- Regiospecific Suzuki Coupling : The regiospecific Suzuki coupling of dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids highlights a method to produce specific isothiazole carbonitrile derivatives. Such reactions are pivotal in developing targeted chemical compounds for various applications (Christoforou et al., 2003).
特性
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c1-4-5(2-10)3-11-7(9)6(4)8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEYMDQHJPAHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





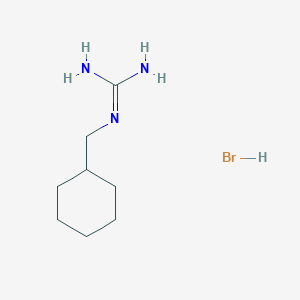
![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)
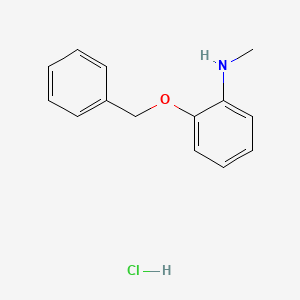
![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)
![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)
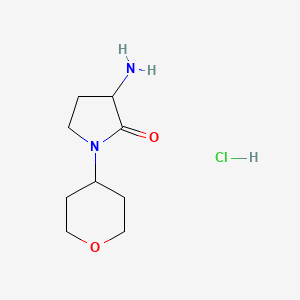
![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)
![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)



